molecular formula C15H14N6O2 B2932603 (3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1286718-65-7

(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2932603
CAS No.: 1286718-65-7
M. Wt: 310.317
InChI Key: LWQNHRIHJAALAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone features a hybrid heterocyclic architecture combining three key motifs:

  • Azetidine: A strained four-membered saturated ring, which may enhance metabolic stability and influence conformational rigidity.
  • 2-Phenyl-2H-1,2,3-triazole: A substituted triazole providing π-π stacking capabilities and structural diversity.

Below, we compare its structural and functional attributes with similar compounds.

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c1-10-17-14(23-19-10)11-8-20(9-11)15(22)13-7-16-21(18-13)12-5-3-2-4-6-12/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQNHRIHJAALAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

1,2,4-oxadiazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions. This interaction can lead to changes in the function of these targets, resulting in the observed biological activities.

Biochemical Pathways

It has been noted that 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani. These activities suggest that the compound may affect the biochemical pathways related to these organisms.

Pharmacokinetics

It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability. This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC). It also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc). These results indicate that the compound has significant antibacterial activity.

Biological Activity

The compound (3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, identified by CAS number 1286710-54-0, belongs to a class of organic compounds featuring both oxadiazole and azetidine moieties. These structural features are known to impart significant biological activities, including antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4O3C_{16}H_{14}N_{4}O_{3}, with a molecular weight of approximately 310.31 g/mol. The compound's structure includes a 1,2,4-oxadiazole ring and an azetidine ring, which are critical for its biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₄N₄O₃
Molecular Weight310.31 g/mol
CAS Number1286710-54-0

Target Interactions

Compounds containing the oxadiazole moiety have been documented to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The electronegative nature of nitrogen and oxygen atoms in the oxadiazole ring facilitates these interactions, making them effective in disrupting microbial metabolism and replication pathways.

Biological Pathways

The compound is believed to influence multiple biochemical pathways due to its diverse structural features. Specifically:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and viral pathogens by inhibiting growth and replication.
  • Anti-inflammatory Effects : The azetidine component is associated with modulating inflammatory responses, potentially reducing cytokine production in immune cells.

Research Findings

Recent studies have explored the biological activities of similar compounds featuring oxadiazole and azetidine rings. For instance:

Case Study: Antimicrobial Activity

A study investigating a related oxadiazole derivative demonstrated significant antibacterial activity against strains of E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–50 µg/mL, indicating potent antimicrobial properties.

Case Study: Anti-inflammatory Potential

Another study highlighted the anti-inflammatory properties of compounds with similar structures. The tested derivatives reduced nitric oxide production in macrophages by up to 70% at concentrations of 25 µM, suggesting a strong potential for therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Antitumor 1,3,4-Thiadiazole-Triazole Hybrids

Compounds such as 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles (e.g., 9b) exhibit potent antitumor activity against hepatocellular carcinoma (HepG2, IC₅₀ = 2.94 µM) and breast carcinoma (MCF-7, IC₅₀ = 3.4 µM) .

  • Structural Differences : The target compound replaces the thiadiazole with an oxadiazole and incorporates an azetidine ring instead of a hydrazone linker.
  • Functional Implications : The azetidine’s rigidity and oxadiazole’s electronic profile may alter binding kinetics compared to the flexible hydrazone-thiadiazole hybrids.

Thiazole-Triazole Derivatives

Derivatives like 5-(4-substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles (e.g., 12a ) show dual activity against HepG2 and MCF-7 (IC₅₀ = 1.19–3.4 µM) .

  • Key Contrast : The target compound lacks the thiazole’s sulfur atom, which is critical for redox interactions in some anticancer agents.

Comparison with 1,2,4-Oxadiazole Derivatives

Substituted Phenyl-1,2,4-oxadiazoles

Compounds such as (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate prioritize benzoxazine moieties for bioactivity .

1,3,4-Oxadiazole-Triazole Hybrids

Synthetic routes for 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone involve hydrazine hydrate and POCl₃-mediated cyclization .

  • Synthetic Parallels : The target compound likely employs similar cyclization strategies for oxadiazole formation but diverges in using azetidine as a core.

Comparison with Azetidine-Containing Compounds

While azetidine derivatives are underrepresented in the provided evidence, polyprenylated acylphloroglucinols (e.g., garcimultinone J) demonstrate how ring size and substituents (e.g., 3,4-dihydroxybenzoyl vs. benzoyl) modulate bioactivity .

  • Azetidine Advantage : The four-membered ring’s strain may confer unique binding selectivity compared to larger heterocycles.

Bioactivity and Structure-Activity Relationship (SAR) Trends

Compound Class Key Structural Features Bioactivity (IC₅₀ or Notable Activity) Reference
1,3,4-Thiadiazole-Triazole Hydrazone linker, thiadiazole HepG2: 2.94 µM; MCF-7: 3.4 µM
Thiazole-Triazole Thiazole core, diazenyl group HepG2: 1.19 µM; MCF-7: 3.4 µM
Substituted Phenyl-Oxadiazole Benzoxazine-acetate, aryl-oxadiazole Not explicitly reported (structural focus)
Target Compound Azetidine, 3-methyl-oxadiazole, phenyl-triazole Unknown (predicted enhanced stability)

SAR Insights :

  • Triazole Substitution : The 2-phenyl group in the target compound may enhance hydrophobic binding, analogous to aryl-substituted thiadiazoles .
  • Oxadiazole vs. Thiadiazole : Replacing sulfur with oxygen could reduce redox-mediated toxicity but may alter hydrogen-bonding capacity.
  • Azetidine vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.